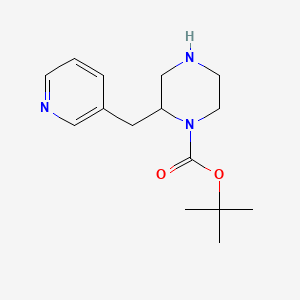

Tert-butyl 2-(pyridin-3-ylmethyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(pyridin-3-ylmethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-7-17-11-13(18)9-12-5-4-6-16-10-12/h4-6,10,13,17H,7-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJLXSNRNHRBTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL2-(PYRIDIN-3-YLMETHYL)PIPERAZINE-1-CARBOXYLATE typically involves the reaction of piperazine with pyridine derivatives under controlled conditions. One common method includes the use of tert-butyl piperazine-1-carboxylate as a starting material, which undergoes Buchwald-Hartwig amination with pyridine derivatives . The reaction is usually catalyzed by palladium complexes and requires a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: TERT-BUTYL2-(PYRIDIN-3-YLMETHYL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides , while substitution reactions can produce various N-alkylated or N-acylated derivatives .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(pyridin-3-ylmethyl)piperazine-1-carboxylate is frequently utilized as a building block in the synthesis of pharmaceutical agents. Its structural features allow it to interact with biological targets effectively, leading to the development of drugs with enhanced therapeutic profiles.

Key Uses:

- Antitumor Activity : Research indicates that this compound exhibits significant antitumor properties. It has been investigated for its potential to inhibit specific kinases involved in cancer progression, such as CDK4/6, which are crucial targets in cancer therapy .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of various complex molecules. The piperazine ring and pyridine moiety facilitate diverse chemical reactions, enabling the creation of derivatives with tailored biological activities.

Synthesis Pathways:

- The synthesis typically involves reactions between piperazine derivatives and pyridine-based compounds under controlled conditions. Common methods include:

Biological Research

The compound has been studied for its role as an enzyme inhibitor and receptor modulator. Its ability to form hydrogen bonds enhances its binding affinity to target proteins, making it valuable in drug design.

Biological Activity Overview:

- Mechanism of Action : The interactions between the compound and specific molecular targets have been explored, revealing its potential mechanisms in modulating enzyme activity .

Case Studies

Several studies highlight the efficacy of this compound in various applications:

- Anticancer Research :

- Antimicrobial Properties :

Mechanism of Action

The mechanism of action of TERT-BUTYL2-(PYRIDIN-3-YLMETHYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving hydrogen bonding and hydrophobic interactions with target proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Functional Groups

Target Compound

- Structure : Piperazine ring with Boc at position 1 and pyridin-3-ylmethyl at position 2.

- Key Features :

- Aromatic pyridine ring for π-π stacking.

- Boc group enhances lipophilicity and protects the amine during synthesis.

Analog 1 : tert-Butyl 4-((4-(3-(Pyridin-3-ylmethyl)thioureido)phenyl)sulfonyl)piperazine-1-carboxylate (Compound 25, )**

- Structure : Boc-protected piperazine with a sulfonylphenyl-thioureido-pyridinylmethyl group.

- The phenylsulfonyl moiety may enhance metabolic stability compared to the target compound.

Analog 2 : tert-Butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate ()**

- Structure : Piperazine with Boc and a fluoro-thiazolylpyridine substituent.

- Thiazole ring provides additional hydrogen-bonding sites and metabolic resistance.

- Implications : Enhanced target affinity in enzyme inhibition due to fluorine’s electron-withdrawing effects .

Analog 3 : tert-Butyl 4-(3-iodoimidazo[1,2-b]pyridazin-6-yl)piperazine-1-carboxylate ()**

- Structure : Imidazopyridazine core with iodine substituent.

- Key Differences: Bulky iodinated heterocycle increases molecular weight (429.3 g/mol) and lipophilicity. Potential applications in radiopharmaceuticals due to iodine’s isotopic properties.

- Implications : Higher steric hindrance may reduce binding efficiency but offers imaging utility .

Physicochemical Properties

| Property | Target Compound | Analog 1 (Compound 25) | Analog 2 | Analog 3 |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~305.4 (estimated) | ~495.6 | ~406.4 | 429.3 |

| LogP | ~2.5 (predicted) | ~1.8 | ~3.0 | ~3.5 |

| Hydrogen Bond Donors | 0 | 2 (thioureido NH) | 1 (thiazole NH) | 1 (imidazole NH) |

| Hydrogen Bond Acceptors | 4 | 7 | 6 | 6 |

Analysis :

- The target compound’s lower molecular weight and moderate LogP suggest favorable membrane permeability.

- Analogs with sulfonyl or thioureido groups (e.g., Compound 25) exhibit higher polarity, which may limit blood-brain barrier penetration but improve aqueous solubility .

Biological Activity

Tert-butyl 2-(pyridin-3-ylmethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 306.41 g/mol. Its structure includes a piperazine ring, a tert-butyl group, and a pyridine moiety, which contribute to its unique interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H26N3O2 |

| Molecular Weight | 306.41 g/mol |

| Appearance | Solid or semi-solid |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In various assays, it has shown activity against both bacterial and fungal strains. The compound's mechanism appears to involve interference with microbial cell wall synthesis and disruption of membrane integrity, although specific pathways require further elucidation .

Interaction with Receptors

The compound has been studied for its binding affinity to several receptors, including histamine receptors. A study demonstrated that derivatives of piperazine compounds, similar to this compound, displayed high affinities for the human histamine H3 receptor (hH3R), suggesting potential applications in treating neurological disorders .

Antitubercular Activity

A noteworthy study explored the antitubercular properties of piperazine derivatives, revealing that modifications similar to those in this compound can enhance activity against Mycobacterium tuberculosis. Compounds with structural similarities exhibited minimum inhibitory concentrations (MICs) ranging from 1.56 µg/mL to 50 µg/mL against various strains .

The biological activity of this compound is attributed to several mechanisms:

- Hydrogen Bonding : The presence of nitrogen atoms in the piperazine and pyridine rings facilitates hydrogen bonding with target proteins.

- Hydrophobic Interactions : The tert-butyl group enhances hydrophobic interactions, improving binding affinity to lipid membranes and protein targets.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for microbial survival, suggesting that this compound may also act through enzyme inhibition .

Study on Antimicrobial Activity

In a comparative study, this compound was tested against various bacterial strains. It demonstrated significant antibacterial activity with an MIC of 32 µg/mL against Escherichia coli and Staphylococcus aureus.

Histamine Receptor Binding Study

A recent study evaluated the binding affinities of piperazine derivatives at the hH3R. Tert-butyl derivatives showed promising results with Ki values ranging between 16 nM and 120 nM, indicating strong potential for therapeutic applications in treating disorders like insomnia and obesity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.